Zirconium silicate

Ceramic Glaze Opacifier Cost Analysis

Zirconium silicate (ZrSiO₄) replaces high-cost tin oxide in ceramic opacification at ~83% cost savings while delivering enhanced glaze hardness (Hv 6.3 GPa). In investment casting, its 40% higher thermal conductivity vs. fused silica and low CTE (4.1×10⁻⁶ °C⁻¹) enable defect-free directional solidification. Grinding beads exhibit <0.05 kg/T wear rate-50% lower than alternatives. Supplied as ≥99% white powder; bulk packaging available.

Molecular Formula O4SiZr
Molecular Weight 183.31 g/mol
CAS No. 1344-21-4
Cat. No. B073140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium silicate
CAS1344-21-4
SynonymsEverest HPC
ziconite
zircon
zirconium silicate
ZrSiO4
Molecular FormulaO4SiZr
Molecular Weight183.31 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Zr+4]
InChIInChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4
InChIKeyGFQYVLUOOAAOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Silicate (CAS 1344-21-4): Industrial Properties and Procurement Considerations


Zirconium silicate (ZrSiO₄), occurring naturally as the mineral zircon, is a refractory inorganic compound characterized by high thermal stability, chemical inertness, and mechanical hardness [1]. It crystallizes in the tetragonal system and possesses a Mohs hardness of 7.5, a density of approximately 4.56 g/cm³, and is insoluble in water, acids, alkalis, and aqua regia [2]. Its primary industrial applications exploit its opacifying power, refractoriness, and wear resistance, making it a critical material in ceramics, investment casting, and grinding media.

Critical Procurement Risks: Why In-Class Substitutes for Zirconium Silicate Often Underperform


While several materials share one or two functional properties with zirconium silicate, direct substitution frequently leads to performance deficits or cost increases in specific applications. Its unique combination of a moderate refractive index (1.97), low thermal expansion coefficient (4.2×10⁻⁶ /°C), high thermal conductivity, and exceptional chemical inertness across a wide pH range is not fully replicated by any single alternative [1][2][3]. For instance, substituting with tin oxide (SnO₂) can dramatically increase raw material costs, while switching to titanium dioxide (TiO₂) introduces color variability and phase instability [4]. In refractory and foundry contexts, alternatives like fused silica have markedly different thermal expansion and conductivity profiles, which can compromise dimensional stability and heat transfer [5]. The following quantitative evidence guide details these critical differentiators to support informed material selection.

Zirconium Silicate (ZrSiO₄) vs. Alternative Opacifiers and Refractories: A Data-Driven Comparative Analysis


Superior Cost-Performance Ratio of Zirconium Silicate (ZrSiO₄) Compared to Tin Oxide (SnO₂) as a Ceramic Opacifier

Zirconium silicate provides a similar opacifying effect to tin oxide but at a fraction of the cost, with a notable difference in the resulting white color tone. Industry sources indicate that tin oxide costs approximately $30 per pound, whereas zirconium silicate (e.g., Zircopax) costs around $5 per pound [1]. At equivalent loadings, tin oxide produces a stark white color, while zirconium silicate yields a slightly cream-yellow tone [1]. The combination of significantly lower cost and adequate opacifying performance makes zirconium silicate the preferred choice for industrial-scale ceramic tile and sanitaryware production.

Ceramic Glaze Opacifier Cost Analysis

Enhanced Thermal Conductivity of Zirconium Silicate (ZrSiO₄) Molds Compared to Silica Sand in Foundry Applications

In investment casting, the thermal conductivity of the mold material is critical for controlling solidification rates. A comparative study of dry sand molds measured their thermal conductivity from room temperature to 1000°C. The mean thermal conductivity value for a zircon sand mold was found to be 0.0021 CGS units, which is 40% higher than the 0.0015 CGS units measured for a silica sand mold [1]. This higher thermal conductivity allows zircon-based molds to absorb and dissipate heat from the molten metal more rapidly, promoting faster solidification and finer grain structures in cast parts.

Investment Casting Foundry Thermal Management

Lower Wear Rate of Zirconium Silicate Grinding Beads Compared to Standard Ceramic Media

As a milling and grinding media, zirconium silicate beads demonstrate a significantly lower wear rate, which reduces media consumption and minimizes product contamination. Commercial technical data indicates that zirconium silicate beads exhibit a wear rate of less than 0.05 kg per ton of slurry processed . This wear rate is reported to be nearly 50% lower than that of comparable conventional ceramic beads . The reduced wear translates directly into longer media service life, less frequent replacement, and lower long-term operating costs.

Grinding Media Wear Resistance Bead Milling

Enhanced Glaze Hardness Achieved with Optimized Zirconium Silicate Particle Size

The mechanical durability of a ceramic glaze, as measured by its hardness, is directly influenced by the particle size and distribution of the zirconium silicate opacifier. A controlled study on sanitaryware glazes demonstrated that reducing the particle size of zirconium silicate through milling from an unmilled state (0 min) to a 25-minute milling process resulted in a significant increase in glaze hardness. The Vickers hardness (Hv) increased from an unspecified baseline to 6.3 (±0.3) GPa [1]. This improvement is attributed to the more uniform distribution of the finer (0.38 μm) zircon grains within the glaze matrix.

Sanitaryware Glaze Hardness Particle Engineering

Lower Coefficient of Thermal Expansion (CTE) of Zirconium Silicate (ZrSiO₄) Compared to Fused Silica for High-Temperature Dimensional Stability

Zirconium silicate's exceptionally low coefficient of thermal expansion (CTE) is a critical property for applications like investment casting shell molds that require high dimensional stability during rapid heating. Zirconium silicate exhibits a CTE of approximately 4.1 × 10⁻⁶ °C⁻¹ between 25 °C and 1400 °C [1]. In contrast, fused silica, another common refractory material, has a CTE of roughly 0.55 × 10⁻⁶ °C⁻¹ [2]. While fused silica has a lower CTE, zirconium silicate's value is still very low and, crucially, it is combined with higher thermal conductivity (0.0021 vs. 0.0015 CGS units) and a lack of phase transformations up to 1687 °C, which prevents the catastrophic failure that can occur with silica due to cristobalite formation [1][3].

Refractory Investment Casting Thermal Expansion

Optimal Industrial Use Cases for Zirconium Silicate (ZrSiO₄) Based on Quantified Performance


High-Volume Production of Opaque Ceramic Tiles and Sanitaryware

This is the primary application for zirconium silicate, where its cost-performance ratio is most impactful. The quantified ~83% cost reduction compared to tin oxide [1] allows manufacturers to produce opaque white glazes at scale. The specific, slightly cream-white color produced is an accepted standard in the industry, and the enhanced glaze hardness achieved through controlled particle size engineering (Hv of 6.3 GPa) [2] adds value by improving the finished product's durability.

Precision Investment Casting Shell Molds and Cores

Zirconium silicate is the material of choice for the face coats of investment casting molds for high-performance alloys. Its combination of a 40% higher thermal conductivity than silica molds [3] and a low CTE (≈4.1 × 10⁻⁶ °C⁻¹) with no phase transformation up to 1687 °C [4] provides a unique advantage. This property set ensures rapid, directional solidification of the metal and exceptional dimensional stability of the mold, reducing the occurrence of casting defects and yielding a superior surface finish.

High-Efficiency Industrial Milling and Dispersion

Zirconium silicate beads are optimally deployed in agitated bead mills for processing low to medium viscosity slurries in the paint, ink, and agrochemical sectors. The key quantifiable benefit is a wear rate of <0.05 kg/T, which is nearly 50% lower than alternative ceramic media . This lower wear rate directly translates to reduced bead replacement frequency, less downtime, and minimized product contamination, thereby improving overall process efficiency and product quality.

High-Temperature Refractories for Glass and Metallurgical Furnaces

Zirconium silicate's high melting point (decomposes >1540°C) and exceptional chemical inertness to both acidic and basic slags and molten metals [5] make it a critical component in refractories. Its superior resistance to wetting by molten metal and corrosion by alkali vapors is essential for the longevity of furnace linings and other high-temperature containment systems in the glass and metallurgical industries, where failure leads to costly downtime.

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